

physical and chemical properties of cycloheptane-1,4-diol

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Compound of Interest

Compound Name: Cycloheptane-1,4-diol

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An In-depth Technical Guide to Cycloheptane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptane-1,4-diol is a cyclic alcohol containing a seven-membered ring with two hydroxyl groups at the 1 and 4 positions. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, this guide consolidates the available computed data, provides context through comparisons with related compounds, and presents a plausible synthetic approach. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis who are interested in the potential applications of this and similar scaffolds.

Physicochemical Properties

Detailed experimental values for the physical properties of **cycloheptane-1,4-diol** are not readily available in the surveyed literature. However, a range of properties has been calculated using computational models, which are presented below. For comparative context, experimental data for the related compound, cycloheptane, is also included.

General and Computed Properties of Cycloheptane-1,4-diol

The following table summarizes the key computed physicochemical properties of cycloheptane-1,4-diol.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	PubChem[1]
Molecular Weight	130.18 g/mol	PubChem[1]
IUPAC Name	cycloheptane-1,4-diol	PubChem[1]
CAS Number	100948-92-3	PubChem[1]
XLogP3-AA (Lipophilicity)	0.5	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	130.099379685 Da	PubChem[1]
Topological Polar Surface Area	40.5 Å ²	PubChem[1]

Physical Properties of Cycloheptane (for comparison)

To provide some experimental context, the physical properties of the parent cycloalkane are presented.

Property	Value	Source
Appearance	Colorless oily liquid	Wikipedia
Melting Point	-12 °C	Wikipedia
Boiling Point	118.4 °C	Wikipedia
Density	0.8110 g/cm ³	Wikipedia
Solubility in water	Negligible	Wikipedia

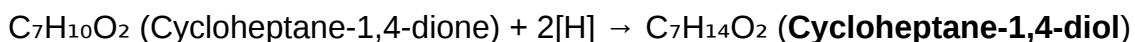
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **cycloheptane-1,4-diol** is not documented in readily accessible literature, a plausible and common synthetic route would involve the reduction of the corresponding cycloheptane-1,4-dione.

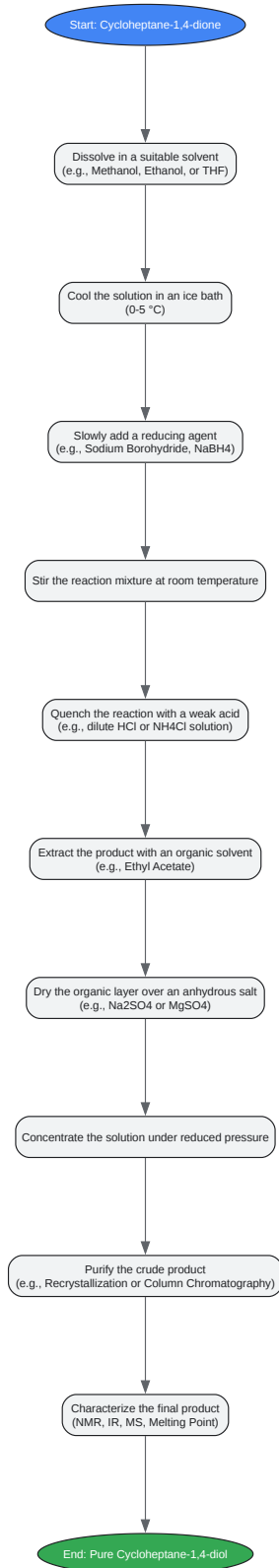
Proposed Synthesis: Reduction of Cycloheptane-1,4-dione

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reaction:



Proposed Synthesis of Cycloheptane-1,4-diol

[Click to download full resolution via product page](#)Caption: Proposed workflow for the synthesis of **cycloheptane-1,4-diol**.

Experimental Protocol: A General Procedure

- **Dissolution:** Dissolve cycloheptane-1,4-dione in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath.
- **Reduction:** Slowly add a molar excess (typically 2-3 equivalents) of sodium borohydride (NaBH_4) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
- **Quenching:** Carefully quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) or a saturated ammonium chloride solution until the effervescence ceases.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.
- **Drying and Concentration:** Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **cycloheptane-1,4-diol** by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Reactivity

The reactivity of **cycloheptane-1,4-diol** is primarily dictated by the two hydroxyl groups. These can undergo typical alcohol reactions such as:

- **Esterification:** Reaction with carboxylic acids or their derivatives to form esters.
- **Etherification:** Reaction with alkyl halides or under acidic conditions to form ethers.

- Oxidation: Oxidation of the secondary alcohol groups to ketones.
- Substitution: Conversion of the hydroxyl groups to leaving groups for subsequent nucleophilic substitution reactions.

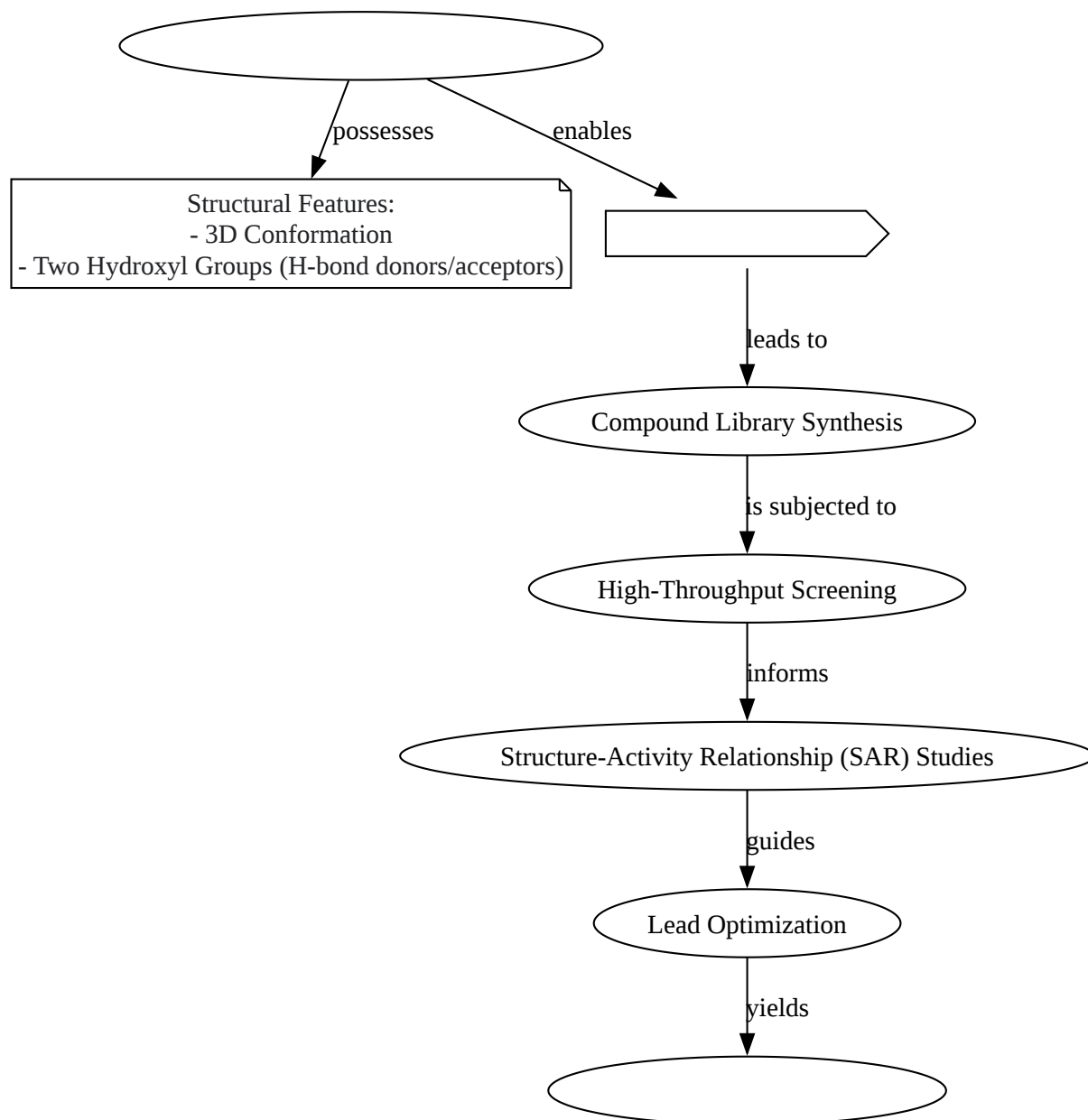
Spectral Data

Experimental spectral data for **cycloheptane-1,4-diol** is not readily available. However, based on its structure, the following characteristic spectral features can be predicted. For comparison, links to the spectra of related compounds are provided.

- ^1H NMR: The proton NMR spectrum would be expected to show signals for the protons on the carbon atoms bearing the hydroxyl groups (CH-OH), which would likely appear as multiplets. The remaining methylene protons of the cycloheptane ring would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the two carbons attached to the hydroxyl groups, shifted downfield compared to the other methylene carbons in the ring.
- IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, indicative of the O-H stretching of the hydroxyl groups due to hydrogen bonding. A C-O stretching band would be expected around $1050\text{--}1150\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (130.18 g/mol). Fragmentation patterns would likely involve the loss of water and fragmentation of the cycloheptane ring.

Potential in Drug Discovery and Development

While there is no specific information on the biological activity of **cycloheptane-1,4-diol**, its structural motif as a diol on a seven-membered ring makes it an interesting scaffold for medicinal chemistry.



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References

- 1. Cycloheptane-1,4-diol | C₇H₁₄O₂ | CID 14420069 - PubChem [pubchem.ncbi.nlm.nih.gov]
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